

# Differentiating 4-Fluorophenmetrazine from its positional isomers (2-FPM, 3-FPM)

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## Compound of Interest

Compound Name: 4-Fluorophenmetrazine

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A Comprehensive Guide to Differentiating **4-Fluorophenmetrazine** (4-FPM) from its Positional Isomers, 2-FPM and 3-FPM

For researchers, scientists, and drug development professionals, the accurate identification of psychoactive compounds is paramount. **4-Fluorophenmetrazine** (4-FPM), a synthetic stimulant of the phenylmorpholine class, and its positional isomers, 2-Fluorophenmetrazine (2-FPM) and 3-Fluorophenmetrazine (3-FPM), present a significant analytical challenge due to their structural similarity. This guide provides a detailed comparison of these isomers, leveraging experimental data from various analytical techniques to facilitate their unambiguous differentiation. The information presented is crucial for forensic analysis, toxicological studies, and the development of new therapeutic agents.

The differentiation of these isomers is critical as the position of the fluorine atom on the phenyl ring can significantly influence their pharmacological and toxicological profiles. All three isomers are known to act as releasing agents at monoamine transporters, with varying potencies at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2][3][4][5].

## Analytical Differentiation Techniques

A combination of chromatographic and spectroscopic methods is essential for the definitive identification of 4-FPM, 2-FPM, and 3-FPM. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear

Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide the necessary specificity for their differentiation[3][6].

## Data Presentation

The following tables summarize the key analytical data for the differentiation of the three fluorophenmetrazine isomers.

Table 1: GC-MS Data for Trifluoroacetylated (TFA) Derivatives of FPM Isomers

Compound	Retention Time (min)	Major Fragment Ions (m/z)
2-FPM-TFA	10.8	291 (M+), 164, 133, 109, 91
3-FPM-TFA	10.9	291 (M+), 164, 133, 109, 91
4-FPM-TFA	11.1	291 (M+), 164, 133, 109, 91

Note: While the mass spectra are very similar, slight differences in retention times for the derivatized compounds can aid in their differentiation.

Table 2: LC-MS/MS Data for FPM Isomers

Compound	Retention Time (min)	Precursor Ion (m/z)	Product Ions (m/z)
2-FPM	4.1	196.1	179.1, 150.1, 109.1
3-FPM	4.3	196.1	179.1, 150.1, 109.1
4-FPM	4.2	196.1	179.1, 150.1, 109.1

Note: Chromatographic separation is key for LC-MS/MS, as the fragmentation patterns are often very similar.

Table 3:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift Data for FPM Isomers (in  $\text{CDCl}_3$ )

Isomer	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)
2-FPM	7.5-7.1 (m, 4H, Ar-H), 4.5-4.3 (m, 1H), 4.1-3.9 (m, 1H), 3.8-3.6 (m, 1H), 3.2-3.0 (m, 1H), 2.9-2.7 (m, 1H), 1.1 (d, 3H, CH <sub>3</sub> )	162.1 (d, $J$ =245 Hz), 131.0, 129.2, 128.5 (d, $J$ =8 Hz), 124.5 (d, $J$ =4 Hz), 115.8 (d, $J$ =22 Hz), 78.1, 71.2, 53.5, 48.9, 15.3
3-FPM	7.4-7.2 (m, 1H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 4.4-4.2 (m, 1H), 4.1-3.9 (m, 1H), 3.7-3.5 (m, 1H), 3.1-2.9 (m, 1H), 2.8-2.6 (m, 1H), 1.0 (d, 3H, CH <sub>3</sub> )	163.2 (d, $J$ =243 Hz), 141.8 (d, $J$ =7 Hz), 130.2 (d, $J$ =8 Hz), 122.6, 114.7 (d, $J$ =21 Hz), 113.9 (d, $J$ =22 Hz), 78.5, 71.0, 53.4, 48.8, 15.2
4-FPM	7.3-7.2 (m, 2H, Ar-H), 7.1-7.0 (m, 2H, Ar-H), 4.4-4.2 (m, 1H), 4.1-3.9 (m, 1H), 3.7-3.5 (m, 1H), 3.1-2.9 (m, 1H), 2.8-2.6 (m, 1H), 1.0 (d, 3H, CH <sub>3</sub> )	162.5 (d, $J$ =245 Hz), 134.9 (d, $J$ =3 Hz), 128.6 (d, $J$ =8 Hz), 115.5 (d, $J$ =21 Hz), 78.6, 71.1, 53.4, 48.8, 15.2

Table 4: FTIR-ATR Characteristic Absorption Bands for FPM Isomers (cm<sup>-1</sup>)

Functional Group	2-FPM	3-FPM	4-FPM
N-H Stretch	3320	3325	3323
C-H Stretch (Aromatic)	3060	3065	3062
C-H Stretch (Aliphatic)	2970, 2850	2972, 2855	2971, 2853
C=C Stretch (Aromatic)	1580, 1490	1585, 1488	1590, 1495
C-F Stretch	1230	1250	1220
C-O Stretch	1115	1118	1116

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation (Derivatization): To a solution of the FPM isomer (1 mg/mL in ethyl acetate), 100  $\mu$ L of trifluoroacetic anhydride (TFAA) is added. The mixture is heated at 70°C for 20 minutes. After cooling, the excess reagent is evaporated under a stream of nitrogen, and the residue is reconstituted in ethyl acetate for GC-MS analysis.
- Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD is used.
- GC Conditions:
  - Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Inlet Temperature: 250°C.
  - Injection Volume: 1  $\mu$ L (splitless mode).
  - Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at 15°C/min and held for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Scan Range: m/z 40-550.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** Samples are prepared by dissolving the reference standards in methanol to a concentration of 1 µg/mL.
- **Instrumentation:** A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad™ 5500 mass spectrometer.
- **LC Conditions:**
  - Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
  - Flow Rate: 0.4 mL/min.
  - Column Temperature: 40°C.
  - Injection Volume: 5 µL.
- **MS/MS Conditions:**
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Ion Source Gas 1: 50 psi.
  - Ion Source Gas 2: 50 psi.
  - Curtain Gas: 30 psi.
  - Temperature: 500°C.
  - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each isomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 20.5 ppm
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 240 ppm

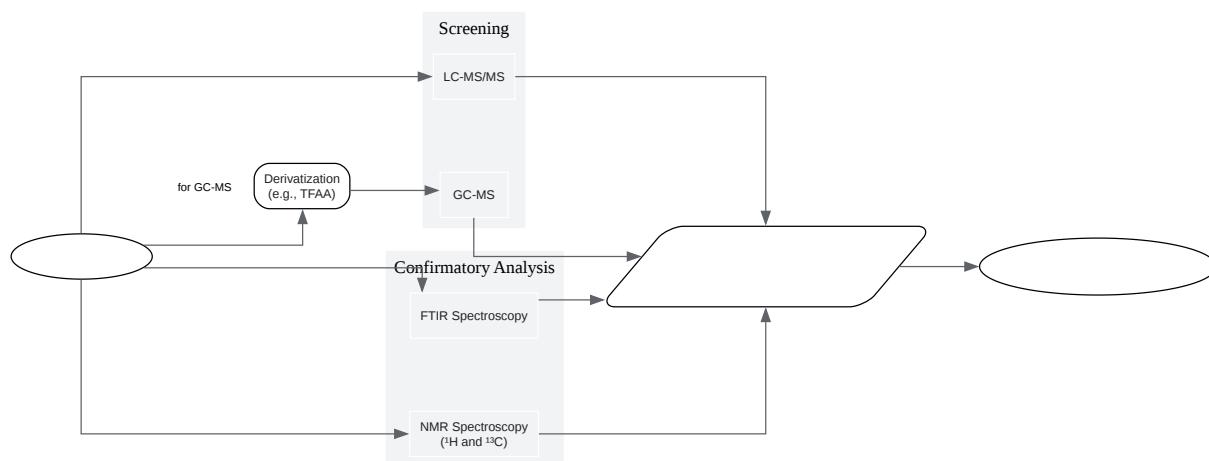
## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the powdered sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16.
- Data Acquisition: Absorbance spectrum is recorded against a background of the clean, empty ATR crystal.

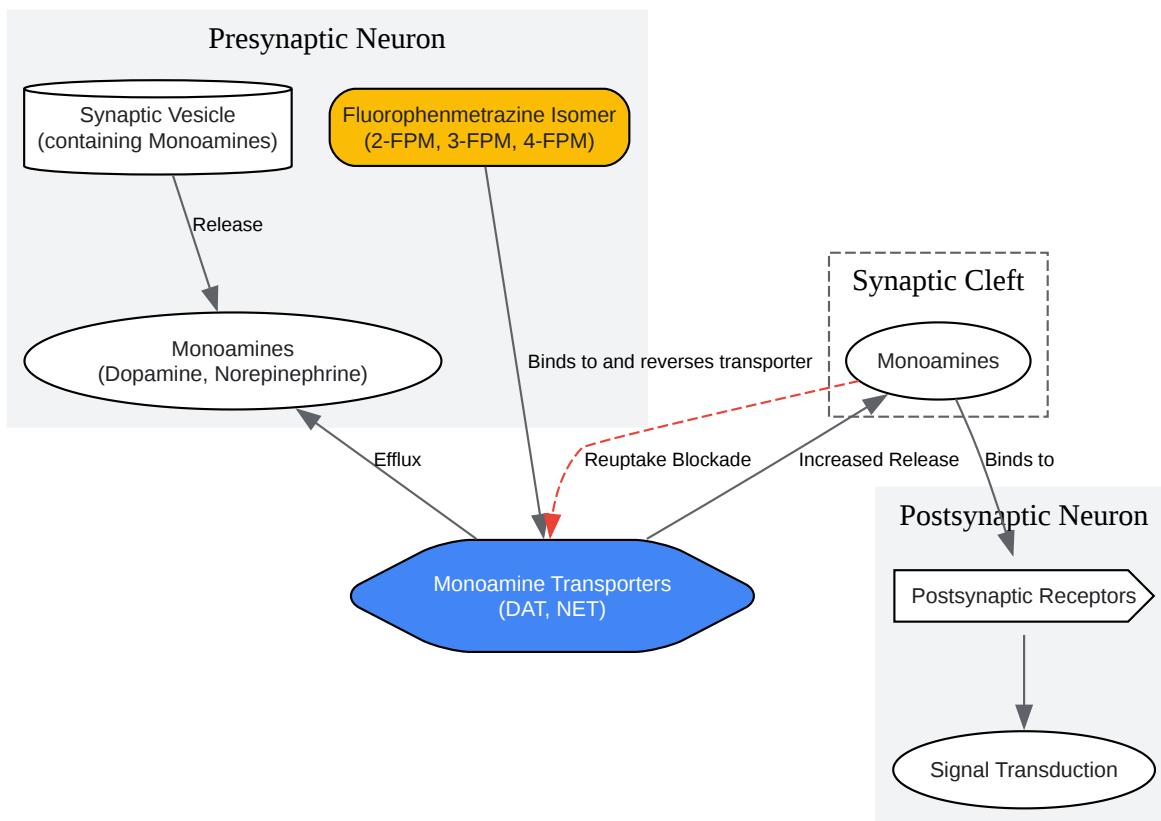
## Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the proposed signaling pathway of fluorophenmetrazine isomers.



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Caption: Analytical workflow for the differentiation of FPM isomers.

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Caption: Action of FPM isomers on monoamine transporters.

## Conclusion

The differentiation of 4-FPM, 2-FPM, and 3-FPM requires a multi-faceted analytical approach. While GC-MS of their trifluoroacetylated derivatives and LC-MS/MS can provide chromatographic separation, NMR and FTIR spectroscopy offer definitive structural confirmation by probing the unique electronic and vibrational environments of the fluorine substituent and the aromatic ring. The data and protocols presented in this guide provide a comprehensive framework for researchers to confidently identify and distinguish between these closely related positional isomers, ensuring accuracy in research and forensic applications.

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